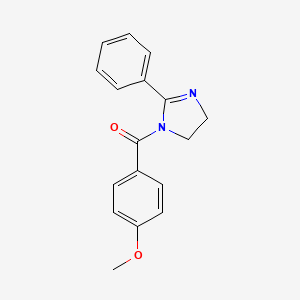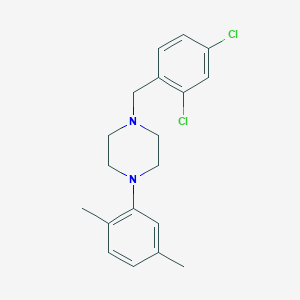![molecular formula C17H18ClNOS B5724019 2-[(2-chlorobenzyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5724019.png)
2-[(2-chlorobenzyl)thio]-N-(2-phenylethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-chlorobenzyl)thio]-N-(2-phenylethyl)acetamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as CBDA and is used as a tool in various biochemical and physiological studies.
Mécanisme D'action
CBDA is believed to exert its effects through the inhibition of FAAH. FAAH is responsible for the breakdown of endocannabinoids, which are lipid-based neurotransmitters that play a role in various physiological processes. By inhibiting FAAH, CBDA increases the levels of endocannabinoids, leading to various physiological effects.
Biochemical and Physiological Effects:
CBDA has been shown to have various biochemical and physiological effects. For example, CBDA has been shown to reduce inflammation, pain, and anxiety in animal models. Additionally, CBDA has been shown to have antipsychotic effects and may have potential applications in the treatment of schizophrenia.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of CBDA is its ability to modulate the activity of FAAH, which can have various physiological effects. Additionally, CBDA is a synthetic compound, which allows for precise control over its concentration and purity. However, one limitation of CBDA is its potential for off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several potential future directions for research on CBDA. One area of interest is the development of CBDA-based therapies for the treatment of various diseases, such as inflammation and anxiety disorders. Additionally, further research is needed to fully understand the mechanisms underlying the effects of CBDA and to identify any potential off-target effects. Finally, the development of more potent and selective FAAH inhibitors, such as CBDA, may lead to the development of more effective therapies for various diseases.
Conclusion:
In conclusion, 2-[(2-chlorobenzyl)thio]-N-(2-phenylethyl)acetamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. CBDA has been shown to modulate the activity of FAAH, leading to various physiological effects. While CBDA has several advantages, such as its ability to modulate FAAH activity, it also has several limitations, such as its potential for off-target effects. Future research on CBDA may lead to the development of more effective therapies for various diseases.
Méthodes De Synthèse
The synthesis of CBDA involves the reaction of 2-chlorobenzyl chloride with thioacetic acid, followed by the reaction of the resulting product with N-(2-phenylethyl)amine. This process results in the formation of CBDA, which is a white crystalline solid.
Applications De Recherche Scientifique
CBDA has been used in various scientific research studies due to its ability to modulate the activity of certain enzymes and receptors. For example, CBDA has been shown to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which plays a role in the metabolism of endocannabinoids. This inhibition leads to an increase in endocannabinoid levels, which can have various physiological effects.
Propriétés
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNOS/c18-16-9-5-4-8-15(16)12-21-13-17(20)19-11-10-14-6-2-1-3-7-14/h1-9H,10-13H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGXMLYGQHKUIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-chlorobenzyl)sulfanyl]-N-(2-phenylethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{1-[2-(4-bromophenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B5723943.png)





![1-{[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-4-piperidinecarboxamide](/img/structure/B5723989.png)
![N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5724005.png)



![5-ethyl-N'-[1-(4-propylphenyl)ethylidene]-3-thiophenecarbohydrazide](/img/structure/B5724027.png)

